Product packaging for 3-Nitrophenyl disulfide(Cat. No.:CAS No. 537-91-7)

3-Nitrophenyl disulfide

Cat. No.: B1679007
CAS No.: 537-91-7
M. Wt: 308.3 g/mol
InChI Key: ODOFDWDUSSFUMN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Aryl Disulfides

The study of aryl disulfides, the class of compounds to which Bis(3-nitrophenyl) disulfide belongs, has a rich history intertwined with the development of organic sulfur chemistry. Initially, research focused on their synthesis and basic reactivity. researchgate.net The oxidative coupling of thiols has long been a fundamental method for creating the disulfide bond, a reaction that is still of great interest to chemists today. researchgate.net Over time, the focus of research has expanded significantly. Scientists began to recognize the diverse applications of aryl disulfides, driven by the unique properties of the disulfide bridge and the influence of the aromatic substituents. sioc-journal.cn

The evolution of this research area has been marked by a shift from fundamental synthesis to the exploration of their utility in various applications. This includes their role in biochemistry, materials science, and as intermediates in organic synthesis. researchgate.netpubcompare.ai The development of new, more efficient, and environmentally friendly synthetic methods, such as those utilizing photocatalysis or metal-free catalysts, reflects the ongoing drive for innovation in this field. sioc-journal.cnfrontiersin.org

Structural Significance within Nitroaromatic Disulfide Chemistry

Bis(3-nitrophenyl) disulfide, with the chemical formula C₁₂H₈N₂O₄S₂, possesses a distinct molecular architecture that dictates its chemical behavior. scbt.com The molecule consists of two nitrophenyl groups linked by a disulfide bond (-S-S-). The key to its significance lies in the presence and position of the nitro groups (-NO₂) on the phenyl rings.

The nitro groups are strongly electron-withdrawing, which significantly influences the electronic properties of the entire molecule. This electronic effect impacts the reactivity of the disulfide bond and the aromatic rings. The position of the nitro group is crucial. In Bis(3-nitrophenyl) disulfide, the meta-positioning of the nitro groups provides a balance of electronic effects and steric accessibility, distinguishing it from its ortho and para isomers. For instance, the para-isomer, Bis(4-nitrophenyl) disulfide, exhibits stronger electron-withdrawing effects due to direct resonance, which can enhance its reactivity in certain nucleophilic substitution reactions. Conversely, the ortho-isomer can experience steric hindrance near the disulfide bond, which may limit its reactivity.

The disulfide bond itself is a key functional group, known for its dynamic covalent nature. It can undergo cleavage and formation under specific conditions, a property that is central to many of its applications. The bond dissociation energy of the S-S bond is relatively low, making it susceptible to activation. researchgate.net

Table 1: Physicochemical Properties of Bis(3-nitrophenyl) disulfide

Property Value
Molecular Formula C₁₂H₈N₂O₄S₂
Molecular Weight 308.33 g/mol
Appearance Light yellow to brown powder or crystals
Melting Point 78-80 °C (lit.)
Boiling Point 443.6±30.0 °C (Predicted)

| Solubility | Soluble in tetrahydrofuran (B95107) (THF); insoluble in water |

This table presents key physicochemical properties of Bis(3-nitrophenyl) disulfide. Data sourced from multiple chemical suppliers and databases. chemicalbook.com

Overview of Key Research Domains and Emerging Trends

Research involving Bis(3-nitrophenyl) disulfide is active and spans several key domains. A significant area of investigation is its application in biochemistry and medicinal chemistry . It has been identified as an inhibitor of the enzyme mannitol-1-phosphate dehydrogenase (M1PDH), which is crucial in the mannitol (B672) cycle of some parasites. chemicalbook.commedchemexpress.com This inhibitory action gives it antiparasitic properties and makes it a tool for studying metabolic pathways. chemicalbook.commedchemexpress.com Furthermore, its ability to interact with thiol groups in proteins makes it useful for studying enzyme mechanisms and protein folding. There is also emerging research into its potential antimicrobial properties.

In the realm of materials science , the disulfide bond's ability to undergo reversible cleavage and formation is being exploited in the development of self-healing polymers and dynamic covalent networks. The metathesis of the disulfide bond at room temperature can enable materials to repair themselves. Additionally, studies have explored the formation of different polymorphs of the compound under high-pressure conditions.

Organic synthesis is another major domain where Bis(3-nitrophenyl) disulfide and other aryl disulfides are employed. They serve as reagents for introducing sulfur-containing functional groups into molecules. sioc-journal.cn Recent trends focus on developing greener and more efficient synthetic methods, such as photocatalytic and metal-free reactions, to construct C-S bonds using aryl disulfides as radical sulfur sources. sioc-journal.cnfrontiersin.org

Interdisciplinary Relevance in Materials Science, Biochemistry, and Organic Synthesis

The applications of Bis(3-nitrophenyl) disulfide highlight its strong interdisciplinary relevance.

Materials Science: The dynamic nature of the disulfide bond is a key feature in the design of "smart" materials. The ability of polymers containing these bonds to self-heal has significant implications for creating more durable and long-lasting products. This intersects with engineering and polymer chemistry.

Biochemistry: In biochemistry, its role as an enzyme inhibitor provides a molecular tool to probe biological pathways. medchemexpress.com Understanding how it interacts with enzymes like M1PDH can lead to the development of new therapeutic agents against parasitic infections. medchemexpress.com This connects chemistry with parasitology and pharmacology.

Organic Synthesis: As a building block in organic synthesis, it contributes to the creation of complex molecules with potential applications in pharmaceuticals and agrochemicals. sioc-journal.cngoogle.com The development of novel synthetic methodologies using this compound advances the field of synthetic chemistry itself. sioc-journal.cn

The study of Bis(3-nitrophenyl) disulfide, therefore, serves as a bridge between these disciplines, with advancements in one area often inspiring new research directions in others.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O4S2 B1679007 3-Nitrophenyl disulfide CAS No. 537-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-3-[(3-nitrophenyl)disulfanyl]benzene
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InChI

InChI=1S/C12H8N2O4S2/c15-13(16)9-3-1-5-11(7-9)19-20-12-6-2-4-10(8-12)14(17)18/h1-8H
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InChI Key

ODOFDWDUSSFUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C12H8N2O4S2
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DSSTOX Substance ID

DTXSID1060219
Record name Disulfide, bis(3-nitrophenyl)
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Molecular Weight

308.3 g/mol
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CAS No.

537-91-7
Record name Bis(3-nitrophenyl) disulfide
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Synthetic Methodologies and Precursor Chemistry of Bis 3 Nitrophenyl Disulfide

Established Synthetic Routes to Bis(3-nitrophenyl) Disulfide

Traditional methods for the synthesis of bis(3-nitrophenyl) disulfide have been well-documented, providing reliable and high-yielding pathways to this important chemical compound.

Oxidation of 3-Nitrothiophenol Precursors

The oxidation of 3-nitrothiophenol is a direct and common method for the preparation of bis(3-nitrophenyl) disulfide. This process involves the coupling of two thiol molecules to form a disulfide bond. While 3-nitrothiophenol itself is susceptible to oxidation, yielding the disulfide, controlled conditions are necessary to ensure high yields and purity. google.com Various oxidizing agents can be employed for this transformation. For instance, air oxidation can be facilitated by catalysts. researchgate.net The dimerization of similar compounds, like p-nitrothiophenol, to its corresponding disulfide in the presence of air has been observed and can be accelerated by external factors such as laser illumination. researchgate.net

Catalytic systems are often employed to enhance the efficiency of the aerobic oxidation of thiophenols. One such system utilizes a recyclable polyether amine as a catalyst under a pure oxygen atmosphere, affording high yields of the corresponding disulfide. mdpi.com For example, the oxidation of 4-nitrobenzenethiol using this method results in a 96% yield of bis(4-nitrophenyl) disulfide. mdpi.com Another catalytic approach involves the use of a samarium-organic framework (Sm-OC) for the aerobic oxidation of thiols, although the yield for the nitro-substituted derivative is moderate. nih.gov

Table 1: Catalytic Oxidation of Nitro-Substituted Thiophenols
Thiophenol PrecursorCatalystOxidantYield (%)Reference
4-NitrobenzenethiolPolyether AmineO₂96 mdpi.com
4-NitrobenzenethiolSm-OCO₂51 nih.gov

Reduction of 3-Nitrobenzenesulfonyl Chloride

A widely used and high-yielding method for the synthesis of bis(3-nitrophenyl) disulfide is the reduction of 3-nitrobenzenesulfonyl chloride. mdma.chorgsyn.orgorgsyn.org A well-established procedure involves the use of hydriodic acid as the reducing agent. mdma.chorgsyn.orgorgsyn.org In a typical reaction, 3-nitrobenzenesulfonyl chloride is treated with an excess of 55-58% hydriodic acid. The reaction is initially exothermic and proceeds with the precipitation of iodine. orgsyn.orgorgsyn.org The mixture is then refluxed for several hours to ensure the completion of the reduction. orgsyn.orgorgsyn.org

After cooling, the excess iodine is reduced by the portion-wise addition of solid sodium bisulfite until the purple color of the iodine disappears, resulting in a suspension of the pale yellow product. mdma.chorgsyn.org The crude bis(3-nitrophenyl) disulfide is then isolated by filtration and washed with warm water to remove inorganic salts. orgsyn.orgorgsyn.org This method consistently provides high yields of the crude product, typically in the range of 91-96%. orgsyn.orgorgsyn.org Purification by recrystallization from acetone (B3395972) yields the pure disulfide. orgsyn.orgorgsyn.org

Table 2: Synthesis of Bis(3-nitrophenyl) Disulfide via Reduction of 3-Nitrobenzenesulfonyl Chloride
PrecursorReagentsYield (Crude)Yield (Purified)Reference
3-Nitrobenzenesulfonyl ChlorideHydriodic Acid, Sodium Bisulfite91-96%86-91% orgsyn.orgorgsyn.org

Reaction Pathways Involving Potassium Ethyl Xanthate Derivatives

An alternative established route to bis(3-nitrophenyl) disulfide involves the use of potassium ethyl xanthate. orgsyn.org This pathway begins with the diazotization of 3-nitroaniline (B104315) to form 3-nitrobenzenediazonium (B97059) chloride. The resulting diazonium salt is then reacted with potassium ethyl xanthate. This is followed by hydrolysis to yield the corresponding 3-nitrothiophenol intermediate, which is subsequently oxidized to bis(3-nitrophenyl) disulfide. orgsyn.org Common oxidizing agents for this final step include potassium ferricyanide (B76249) or dilute nitric acid. orgsyn.org This multi-step process, while effective, is noted to be less suitable for large-scale preparations due to the potential hazards associated with diazonium salts, which necessitate the use of dilute solutions. orgsyn.org

Advanced and Sustainable Synthetic Strategies

More recent research has focused on developing more sustainable and efficient methods for the synthesis of bis(3-nitrophenyl) disulfide, including novel homocoupling reactions and advanced catalytic systems.

Homocoupling Reactions of Sodium Arenesulfinates

A notable advanced strategy involves the homocoupling of sodium arenesulfinates to selectively form symmetrical diaryl disulfides. mdpi.comnih.govdntb.gov.ua This method provides an efficient and selective route to compounds like bis(3-nitrophenyl) disulfide. The selectivity of the reaction, leading to either a diaryl sulfide (B99878) or a diaryl disulfide, is dependent on the reaction system employed. mdpi.comnih.gov For the exclusive synthesis of symmetrical diaryl disulfides, a reductive system of iron powder in the presence of hydrochloric acid (Fe/HCl) has been shown to be effective. mdpi.comnih.gov This approach represents a significant advancement, utilizing readily available starting materials and offering good functional group tolerance with modest to excellent yields. mdpi.comnih.gov

Catalytic Approaches in Bis(3-nitrophenyl) Disulfide Synthesis

Modern catalytic methods offer efficient and environmentally benign alternatives for the synthesis of bis(3-nitrophenyl) disulfide. These approaches often focus on the catalytic oxidation of the corresponding thiophenol. As mentioned previously, systems using polyether amine or lanthanide clusters as catalysts for the aerobic oxidation of thiols have been developed. mdpi.comnih.gov

For instance, a polyether amine-based catalytic process facilitates the aerobic oxidation of thiophenols without the need for expensive stoichiometric oxidants, minimizing the formation of over-oxidized by-products. mdpi.com The proposed mechanism involves the deprotonation of the thiophenol by the amine catalyst, followed by oxidation of the resulting thiolate by molecular oxygen to form a thiol radical. Dimerization of these radicals then yields the disulfide. mdpi.com While a specific example for 3-nitrothiophenol using this exact catalyst is not provided, the high yield (98%) obtained for the structurally similar 3-methylbenzenethiol (B86895) suggests its potential applicability. mdpi.com

Table 3: Compound Names Mentioned in the Article
Compound Name
Bis(3-nitrophenyl) disulfide
3-Nitrothiophenol
p-Nitrothiophenol
Bis(4-nitrophenyl) disulfide
3-Nitrobenzenesulfonyl chloride
Hydriodic acid
Sodium bisulfite
Acetone
Potassium ethyl xanthate
3-Nitroaniline
3-Nitrobenzenediazonium chloride
Potassium ferricyanide
Nitric acid
Sodium arenesulfinates
Iron
Hydrochloric acid
3-Methylbenzenethiol

Chemical Transformations and Derivatization from Bis(3-nitrophenyl) Disulfide

Catalytic Reduction to Bis(3-aminophenyl) Disulfide and 3-Aminothiol Intermediates

The catalytic reduction of bis(3-nitrophenyl) disulfide is a pivotal transformation that converts the nitro functionalities into amino groups, yielding valuable intermediates. This process typically results in a mixture of bis(3-aminophenyl) disulfide and 3-aminothiol. google.com The reaction is generally carried out using hydrogen gas in the presence of a metal catalyst. google.com

A range of catalysts are effective for this reduction, including precious metals and other transition metals. Supported palladium or platinum catalysts, as well as Raney nickel and Raney cobalt, are commonly employed. google.com The choice of catalyst can influence the reaction conditions and the relative proportions of the resulting disulfide and thiol products. The reaction temperature for this catalytic hydrogenation is typically maintained between 20°C and 200°C. google.com

The formation of a mixture of the amino disulfide and the aminothiol (B82208) is a crucial aspect of this reaction. While 3-aminothiol can be converted to bis(3-aminophenyl) disulfide through known organic chemistry methods, the mixture itself is often used directly in subsequent synthetic steps without the need for purification. google.com

Table 1: Catalysts and Conditions for the Reduction of Bis(3-nitrophenyl) Disulfide

Catalyst Type Specific Examples Typical Conditions
Precious Metal Catalysts Palladium (Pd), Platinum (Pt) Hydrogen gas, 20-200°C

Mechanistic Aspects of Conversion to Alkylsulfanylbenzenes

The mixture of bis(3-aminophenyl) disulfide and 3-aminothiol obtained from the reduction of bis(3-nitrophenyl) disulfide serves as a direct precursor for the synthesis of various alkylsulfanylbenzenes. google.com The key reactive species in this conversion is the 3-aminothiol intermediate.

The fundamental mechanism for the formation of alkylsulfanylbenzenes from 3-aminothiol is a nucleophilic substitution reaction, specifically S-alkylation. In this process, the thiol group (-SH) of 3-aminothiophenol (B145848) acts as a nucleophile. The reaction is typically facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion (-S⁻). This anion then attacks an electrophilic alkyl source, most commonly an alkyl halide (R-X, where X is a halogen).

The general steps of the mechanism are as follows:

Deprotonation: The 3-aminothiophenol is treated with a base (e.g., sodium hydroxide) to generate the 3-aminothiophenolate anion.

Nucleophilic Attack: The thiophenolate anion attacks the alkyl halide in an Sₙ2 reaction, displacing the halide and forming a new sulfur-carbon bond.

Product Formation: The final product is a 3-(alkylsulfanyl)aniline.

When the starting material is the bis(3-aminophenyl) disulfide, it must first be cleaved to generate the reactive thiol intermediate before alkylation can occur. This cleavage is a reduction step, breaking the disulfide (S-S) bond to yield two equivalents of the thiolate anion upon treatment with a suitable reducing agent and base.

Formation of Related Heterocyclic Systems (e.g., Benzothiazoles from Bis(2-nitrophenyl) disulfide)

While direct cyclization from bis(3-nitrophenyl) disulfide is less common, its isomer, bis(2-nitrophenyl) disulfide, is a well-established precursor for the synthesis of benzothiazoles, which serves as an excellent illustrative example of forming heterocyclic systems from dinitrophenyl disulfides. This transformation is often achieved in a one-pot synthesis, which is highly efficient for creating these valuable heterocyclic scaffolds. chemcess.comgoogle.com

The general mechanism involves two key stages:

Reductive Cleavage: The process begins with the simultaneous reduction of the two nitro groups and the cleavage of the disulfide bond. nih.govrsc.org This is typically accomplished using a reducing agent like sodium dithionite, sodium sulfite, or ammonia (B1221849) borane (B79455) (BH₃NH₃) in an acidic or appropriate solvent system. chemcess.comnih.gov This step generates the crucial intermediate, 2-aminothiophenol (B119425), in situ. nih.gov

Cyclization: The newly formed 2-aminothiophenol then reacts with a suitable one-carbon electrophile to form the thiazole (B1198619) ring. The nature of this electrophile determines the substituent at the 2-position of the resulting benzothiazole (B30560). For instance, reaction with carboxylic acids or their derivatives leads to 2-alkyl- or 2-aryl-substituted benzothiazoles. chemcess.com When carbon dioxide is used as the C1 source in the presence of a reductant like BH₃NH₃, 2-unsubstituted benzothiazole derivatives can be formed. nih.govrsc.org

A proposed mechanistic pathway for the one-pot synthesis using a reducing agent in acidic media can be broken down into four parts:

Part A: Reduction of bis(2-nitrophenyl) disulfide to the 2-aminothiophenol intermediate. wikipedia.org

Part B: Generation of sulfur dioxide (SO₂) from the reducing agent in the acidic environment. wikipedia.org

Part C: Activation of the carboxylic acid by the generated SO₂. wikipedia.org

Part D: Heterocyclization of the 2-aminothiophenol with the activated acid derivative to yield the final benzothiazole product. wikipedia.org

This methodology highlights the synthetic utility of dinitrophenyl disulfides as stable and accessible precursors for complex heterocyclic molecules, avoiding the need to handle the often less stable aminothiophenol intermediates directly. wikipedia.org

Table 2: Compound Names

Compound Name
2-aminothiophenol
3-(alkylsulfanyl)aniline
3-aminothiol
3-aminothiophenol
Alkyl halide
Ammonia borane
Benzothiazole
Bis(2-nitrophenyl) disulfide
Bis(3-aminophenyl) disulfide
Bis(3-nitrophenyl) disulfide
Carbon dioxide
Palladium
Platinum
Raney cobalt
Raney nickel
Sodium dithionite
Sodium hydroxide (B78521)
Sodium sulfite

Mechanistic Investigations of Reactivity and Disulfide Bond Dynamics

Disulfide Bond Cleavage Mechanisms in Nitroaryl Disulfides

The sulfur-sulfur bond in bis(3-nitrophenyl) disulfide is susceptible to cleavage through several mechanisms, including nucleophilic attack, photoreduction, and thermal decomposition. The presence of nitro groups significantly influences the reactivity of this bond.

The disulfide bond in nitroaryl disulfides is electrophilic and readily attacked by nucleophiles. The electron-withdrawing nature of the nitro groups makes the sulfur atoms more electron-deficient and thus more susceptible to nucleophilic scission. nih.gov This cleavage can be initiated by various nucleophiles.

Studies on analogous diaryl disulfides reveal that the reaction proceeds via an SN2-type mechanism at the sulfur atom. nih.gov The strength of the nucleophile plays a key role in the reaction's feasibility. For instance, the cyanide ion (CN⁻) is a potent S-nucleophile capable of cleaving the S-S bond in bis(p-nitrophenyl) and bis(o-nitrophenyl) disulfides to yield the corresponding monosulfides. oup.com However, bis(m-nitrophenyl) disulfide was found to be resistant to this particular desulfurization reaction under the same conditions, highlighting the influence of the nitro group's position. oup.com

The order of thiophilicity, or affinity for sulfur, generally dictates the effectiveness of the attacking nucleophile. oup.com Thiolate anions (RS⁻) are also effective nucleophiles for disulfide bond cleavage, a process central to thiol-disulfide exchange reactions that are vital in many biological systems. nih.gov Under alkaline conditions, hydroxide (B78521) ions (OH⁻) can also act as nucleophiles, attacking the disulfide bond and leading to its rupture. researchgate.net

The general reaction for nucleophilic cleavage can be represented as: Ar-S-S-Ar + Nu⁻ → Ar-S-Nu + Ar-S⁻ where Nu⁻ is the attacking nucleophile.

Organic disulfides can undergo homolytic cleavage of the S-S bond upon photoirradiation, generating two thiyl radicals (RS•). nih.gov This process is a key step in many disulfide-catalyzed photoreactions. nih.gov The unique electronic properties of these thiyl radicals make them useful in various organic transformations. nih.gov

For nitroaryl disulfides, the nitroaryl motif itself is a well-known photoremovable protecting group, although its photoreactivity is complex. nih.govacs.org The absorption of light can lead to the formation of an excited state that facilitates the cleavage of the disulfide bond.

Surface-enhanced Raman scattering (SERS) has been employed to study the behavior of nitroaryl disulfides on metal surfaces. One study investigating bis(4-nitrophenyl) disulfide, a structural isomer, on a copper surface observed a laser-induced photoreaction. acs.org This indicates that the disulfide bond can be cleaved under specific irradiation conditions when the molecule is adsorbed on a suitable surface, a process that can be enhanced by the plasmonic properties of the metal substrate. Such surface-enhanced photoreactions are of interest for applications in catalysis and nanoscience. acs.org

The disulfide bond is the most thermolabile linkage in bis(3-nitrophenyl) disulfide. Thermogravimetric analysis (TGA) indicates that the compound begins to decompose near 200°C. This thermal decomposition is characterized by the cleavage of the disulfide bond and the reduction of the nitro group.

At elevated temperatures, the S-S bond can break to form the corresponding 3-nitrothiophenol. The bond dissociation energy (BDE) for the disulfide bond in related compounds is estimated to be in the range of 239–280 kJ/mol. The primary decomposition products under more extreme conditions include nitrogen oxides (NOₓ), sulfur dioxide (SO₂), and carbonaceous residues.

PropertyValue/ObservationSource(s)
Decomposition OnsetApprox. 200°C
Primary Decomposition ProductsNitrogen oxides, Sulfur dioxide, Carbonaceous residues
High-Temperature Product3-Nitrothiophenol

Redox Chemistry and Electron Transfer Properties of Bis(3-nitrophenyl) Disulfide

The redox behavior of bis(3-nitrophenyl) disulfide is a critical aspect of its chemistry, underpinning its biological activity and its utility in various chemical reactions. This behavior is dominated by the reduction of the nitro groups and the disulfide bond.

Nitroaromatic compounds are known to undergo single-electron reduction to form a nitro radical anion (ArNO₂⁻•). mdpi.com This process is a key feature of their redox chemistry. The tendency of a nitroaromatic compound to accept an electron is quantified by its single-electron reduction potential (E¹₇ at pH 7.0). mdpi.com The range of these potentials for nitroaromatics of biomedical interest is typically between -0.2 V and -0.6 V. mdpi.com

The reduction of the nitro group is a stepwise process that can proceed through several intermediates. Electrochemical mass spectrometry studies on other nitroaromatic compounds have successfully intercepted transient species such as nitroso (Ar-N=O) and N-hydroxyl (Ar-NHOH) intermediates, providing direct evidence for the reduction pathway from the nitro group to an amine. nih.gov This multi-step reduction is a crucial aspect of the bioactivation and potential toxicity of nitroaromatic compounds. nih.gov

A significant consequence of the redox chemistry of nitroaromatic compounds is their ability to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS). semanticscholar.orgescholarship.org This process is often linked to their biological effects. smolecule.com

The mechanism involves the single-electron reduction of the nitroaromatic compound to its radical anion. In the presence of molecular oxygen, this radical anion can transfer its extra electron to O₂, regenerating the parent nitro compound and producing a superoxide (B77818) radical anion (O₂⁻•). This cycle can repeat, leading to the accumulation of superoxide and other downstream ROS, such as hydrogen peroxide (H₂O₂), through dismutation. nih.gov

Redox Cycling and ROS Generation

ArNO₂ + e⁻ → ArNO₂⁻•

ArNO₂⁻• + O₂ → ArNO₂ + O₂⁻•

This generation of ROS can induce oxidative stress within cells by damaging biomolecules like lipids, proteins, and DNA. nih.gov The resulting disruption of cellular redox homeostasis is a key mechanism behind the observed biological activities of many nitroaromatic compounds. nih.govfrontiersin.org For instance, research on the isomer bis(4-nitrophenyl) disulfide suggests that its cytotoxicity may be mediated through oxidative stress pathways. smolecule.com

Dynamic Covalent Chemistry (DCC) and Disulfide Metathesis

The disulfide bond of Bis(3-nitrophenyl) disulfide is not merely a static linker but a dynamic functional group central to the field of Dynamic Covalent Chemistry (DCC). DCC utilizes reversible reactions to generate libraries of molecules that can adapt their constitution in response to internal or external stimuli. In this context, the disulfide bond undergoes reversible cleavage and reformation, a process known as disulfide metathesis or exchange. This exchange can be initiated by various stimuli, including pressure, temperature, and catalysts, allowing for the dynamic reorganization of molecular structures. nih.gov This inherent reversibility makes Bis(3-nitrophenyl) disulfide and related aromatic disulfides valuable components in the development of dynamic systems and functional materials. chemrxiv.orgresearchgate.net

Pressure-Promoted Disulfide Exchange Reactions

High-pressure conditions have emerged as a sustainable and effective method for promoting disulfide exchange reactions in aryl disulfides, eliminating the need for catalysts or other additives. acs.orgchemrxiv.org Research demonstrates that applying pressure in the range of 100 to 400 MPa can drive the metathesis between homodimeric aryl disulfides to completion, yielding pure heterodimeric products. acs.orgresearchgate.net This technique has been successfully applied in apparatus such as diamond anvil cells (DAC) and hydraulic piston-and-cylinder presses. researchgate.netresearchgate.net

Specifically for Bis(3-nitrophenyl) disulfide, high-pressure studies have revealed the formation of new crystalline polymorphs. chemrxiv.orgresearchgate.net When subjected to pressures above 0.3 GPa, Bis(3-nitrophenyl) disulfide crystallizes into new forms, designated as polymorphs β and γ. researchgate.netresearchgate.netresearchgate.net A counterintuitive finding is that these high-pressure polymorphs are less dense than the α polymorph that is stable at ambient pressure. chemrxiv.orgresearchgate.netresearchgate.net This phenomenon is attributed to high-entropy nucleation and subsequent kinetic crystallization, where the work performed by the applied pressure compensates for an increase in entropy and temperature, favoring the formation of varied conformers. researchgate.netresearchgate.net The pressure-induced increase in viscosity promotes the formation of these kinetic polymorphs, in line with Ostwald's rule of stages. researchgate.netresearchgate.net

This pressure-induced approach represents a significant advancement in green chemistry, as it can produce pure, single-crystal products directly from the reaction, bypassing complex purification steps. acs.orgchemrxiv.org

Table 1: Polymorphs of Bis(3-nitrophenyl) disulfide

PolymorphConditionSpace GroupZ' (Molecules in asymmetric unit)Density CharacteristicReference
α (alpha)Ambient PressureC2/c0.5Ambient-pressure polymorph chemrxiv.org
β (beta)> 0.3 GPaP214Less dense than polymorph α chemrxiv.org
γ (gamma)> 0.3 GPaP214Less dense than polymorph α chemrxiv.org

Catalyst-Free and Catalyst-Promoted Disulfide Exchange

Disulfide exchange reactions involving Bis(3-nitrophenyl) disulfide can proceed through both catalyst-free and catalyst-promoted pathways, with the reaction conditions dictating the mechanism and efficiency.

Catalyst-Free Exchange: As detailed in the previous section, high pressure provides a robust method for achieving catalyst-free disulfide metathesis. acs.org By applying pressures above 0.2 GPa, disulfide exchange can be induced without any catalytic additives, such as bases, reducing agents, or thiolate anions, which are typically required under atmospheric conditions. nih.govresearchgate.net This high-pressure method is notable for its clean reaction profile and its ability to yield pure crystalline products, aligning with the principles of green chemistry. acs.orgchemrxiv.org The driving force for this catalyst-free reaction is the combination of pressure and temperature, which provides sufficient energy to overcome activation barriers and influence the reaction equilibrium. chemrxiv.orgamu.edu.pl

Catalyst-Promoted Exchange: Under ambient pressure, the disulfide exchange of Bis(3-nitrophenyl) disulfide generally requires a catalyst to proceed at a reasonable rate. cam.ac.uk Base-catalyzed exchange is a common and effective method, where a nucleophilic thiolate anion attacks a disulfide bond. cam.ac.uk Solid amine catalysts have been shown to facilitate this type of dynamic covalent chemistry. cam.ac.uk For instance, the disulfide exchange between bis(2-nitrophenyl)disulfide and bis(4-chlorophenyl)disulfide can be promoted by the amine catalyst piperazine. cam.ac.uk This catalytic process is fundamental to dynamic combinatorial chemistry in both solution and solid-state mechanochemical environments (ball-mill grinding). cam.ac.uk While solution-based reactions may take weeks to reach equilibrium, mechanochemical grinding with a solid amine catalyst can achieve equilibrium in a matter of hours. cam.ac.uk

Table 2: Comparison of Disulfide Exchange Methods

FeatureCatalyst-Free (High-Pressure)Catalyst-Promoted (Ambient Pressure)
Primary StimulusHigh Pressure (e.g., 100-400 MPa)Chemical Catalyst (e.g., solid amines, bases)
Additives RequiredNoneCatalyst (e.g., DBU, piperazine)
Reaction EnvironmentDiamond Anvil Cell (DAC), Hydraulic PressSolution or Mechanochemical (Ball Mill)
Typical OutcomeHigh yield of pure, crystalline productEquilibrium mixture of reactants and products
Key AdvantageEnvironmentally responsible, no purification neededOperates under ambient pressure conditions
Reference acs.org, nih.gov , cam.ac.uk

Application of Disulfide Metathesis in Material Synthesis

The dynamic nature of the disulfide bond in Bis(3-nitrophenyl) disulfide and its analogs makes it a powerful tool for material synthesis. The reversibility of disulfide metathesis allows for the creation of dynamic materials, including polymers, and the synthesis of new crystalline forms. chemrxiv.orgresearchgate.net

One of the most direct applications is the synthesis of new materials through polymorphism. As established, applying high pressure to Bis(3-nitrophenyl) disulfide induces a metathesis reaction that results in the formation of new, low-density crystalline polymorphs (β and γ). chemrxiv.orgresearchgate.net This pressure-induced crystallization is a method for generating novel materials with distinct physical properties from the same chemical compound. amu.edu.pl

The broader family of aryl disulfides, for which Bis(3-nitrophenyl) disulfide is a key example, serves as important precursors for supramolecular systems and functional polymers. chemrxiv.orgresearchgate.net The ability of the disulfide bond to undergo exchange is exploited to create self-healing materials. For example, related aromatic disulfides have been incorporated as dynamic crosslinkers in poly(urea-urethane) elastomers. These materials exhibit remarkable self-healing capabilities at room temperature without external catalysts, as the disulfide bonds can reversibly break and reform to repair damage. Furthermore, disulfide metathesis is employed in the synthesis of complex molecules such as thiosulfonates, where an electrochemically initiated disulfide exchange between two different symmetrical disulfides generates an unsymmetrical disulfide in situ, which is then oxidized. d-nb.info These applications highlight the utility of disulfide metathesis in creating advanced materials with tailored and responsive properties.

Crystallography, Polymorphism, and High Pressure Phenomena of Bis 3 Nitrophenyl Disulfide

Structural Characterization of Bis(3-nitrophenyl) Disulfide Polymorphs

Ambient-Pressure Polymorph (α) Crystal Structure Analysis

At ambient pressure, Bis(3-nitrophenyl) disulfide exists as the α polymorph. nih.govchemrxiv.orgresearchgate.net This form crystallizes in the centrosymmetric monoclinic space group C2/c, with the molecules positioned on twofold rotation axes. chemrxiv.orgnih.govresearchgate.net A key feature of the α polymorph's crystal structure is the presence of π-π stacking interactions that link the aromatic rings, forming sheets. chemrxiv.orgresearchgate.net Notably, unlike its 2- and 4-nitrophenyl disulfide isomers, the α form of Bis(3-nitrophenyl) disulfide does not exhibit C-H···O hydrogen bonds. researchgate.netnih.govresearchgate.net

High-Pressure Induced Polymorphs (β and γ) Crystallization

Subjecting Bis(3-nitrophenyl) disulfide to pressures exceeding 0.3 GPa leads to the crystallization of two new, less dense polymorphs, designated β and γ. nih.govchemrxiv.orgresearchgate.net This phenomenon is considered counterintuitive as high-pressure crystallization typically favors denser crystal structures. nih.govamu.edu.pl Both the β and γ polymorphs crystallize in the chiral space group P21, a subgroup of the C2/c space group of the α form. chemrxiv.org The formation of these lower-density polymorphs is attributed to high-entropy nucleation and subsequent kinetic crystallization. nih.govchemrxiv.orgresearchgate.net

PolymorphCrystal SystemSpace GroupKey Structural Features
α MonoclinicC2/cCentrosymmetric, molecules on 2-fold axes, π-π stacking. chemrxiv.orgnih.govresearchgate.net
β MonoclinicP21Chiral, less dense than α, contains four independent conformers. chemrxiv.org
γ MonoclinicP21Chiral, less dense than α, contains independent conformers with pseudo-symmetry. chemrxiv.org

High-Pressure Nucleation and Kinetic Crystallization Studies

Counterintuitive Density Relationships in High-Pressure Polymorphs

The observation that the high-pressure polymorphs (β and γ) of Bis(3-nitrophenyl) disulfide are less dense than the ambient-pressure α polymorph challenges conventional thermodynamic expectations. nih.govchemrxiv.orgresearchgate.net This unusual density relationship is a direct consequence of the kinetic, rather than thermodynamic, control of the crystallization process under high pressure. chemrxiv.orgamu.edu.pl The increased viscosity at high pressure hinders molecular rearrangement, favoring the "freezing in" of higher-energy, less compact conformational states into the crystal lattice. nih.govamu.edu.pl The work performed by the pressure on the system compensates for the higher entropy and temperature product associated with these varied conformers. nih.govresearchgate.netnih.gov

Molecular-Scale Mechanisms of Ostwald's Rule of Stages under Pressure

The formation of the metastable β and γ polymorphs before the stable α form under high-pressure conditions provides a molecular-level illustration of Ostwald's Rule of Stages. nih.govchemrxiv.org This empirical rule posits that a system undergoing a phase change will often transition through a series of metastable states before reaching the most stable form. In the case of Bis(3-nitrophenyl) disulfide, the high-pressure environment expands the accessible thermodynamic landscape, allowing for high-entropy nucleation. nih.govamu.edu.pl This leads to the formation of the kinetic polymorphs (β and γ), which are characterized by a greater number of molecular conformers and, consequently, higher entropy. nih.govchemrxiv.org The increased pressure also raises the viscosity of the system, which kinetically traps these less stable forms. nih.gov

Conformational Transformations and Energy Absorption under Mechanical Stress

The conformational flexibility of the disulfide bond is a key factor in the high-pressure behavior of Bis(3-nitrophenyl) disulfide. chemrxiv.org Under mechanical stress, the molecule can absorb energy by adopting different conformations, particularly through changes in the C-S-S-C torsion angles. researchgate.netamu.edu.pl This ability to undergo conformational changes allows the system to release strain. amu.edu.pl Theoretical and experimental studies suggest that under mechanical stress, the S-S bond distance can increase, making the disulfide bond more susceptible to cleavage. acs.orgresearchgate.net The conformation of the disulfide also influences its reactivity by affecting the steric accessibility of the sulfur atoms. researchgate.net The formation of varied conformers under high pressure contributes to the increased chemical potential and the stabilization of the less dense polymorphs. nih.govresearchgate.net

PolymorphDensity ComparisonCrystallization PressureKey Mechanistic Feature
α Standard DensityAmbientThermodynamic product
β Lower Density> 0.3 GPaKinetic product, high-entropy nucleation. nih.govchemrxiv.orgresearchgate.net
γ Lower Density> 0.3 GPaKinetic product, high-entropy nucleation. nih.govchemrxiv.orgresearchgate.net

Influence of Pressure on Reaction Kinetics and Equilibria

In the context of disulfide chemistry, high pressure has been successfully employed to facilitate disulfide exchange (metathesis) reactions between homodimeric aryl disulfides to form heterodimers, often without the need for catalysts that are required at ambient pressure. acs.orgchemrxiv.orgresearchgate.net For instance, studies on mixtures of homodimeric disulfides, such as bis(4-chlorophenyl)disulfide and bis(2-nitrophenyl)disulfide, show that pressures above 0.2 GPa can drive the reaction toward the formation of the heterodimeric product. researchgate.net

The crystallization of bis(3-nitrophenyl) disulfide itself provides a clear example of how pressure affects reaction and crystallization pathways. The formation of the less-dense β and γ polymorphs under high pressure is a kinetic phenomenon. chemrxiv.orgresearchgate.net High pressure increases the viscosity of the reaction medium, which can trap molecules in higher-energy conformations and favor crystallization pathways that lead to kinetic products rather than the most thermodynamically stable form. researchgate.netamu.edu.pl This pressure-induced kinetic control illustrates that the energy landscape of crystallization can be effectively manipulated, expanding the thermodynamic space beyond just temperature and concentration to access novel material forms. amu.edu.pl This effect provides a rational explanation for the formation of low-density polymorphs under conditions where high-density products would typically be expected. chemrxiv.orgamu.edu.pl

Table of Mentioned Compounds

Compound Name
Bis(3-nitrophenyl) disulfide
Bis(2-nitrophenyl) disulfide
Bis(4-nitrophenyl) disulfide
Bis(4-chlorophenyl)disulfide

Supramolecular Interactions and Self Assembly in Nitroaryl Disulfides

Analysis of Intermolecular Interactions in Bis(3-nitrophenyl) Disulfide Crystals

The solid-state architecture of bis(3-nitrophenyl) disulfide is dictated by a subtle interplay of non-covalent interactions, which ultimately determines the packing of the molecules in the crystal lattice. A thorough examination of its crystal structure reveals the presence and absence of specific intermolecular forces that are crucial for its self-assembly.

Investigation of C-H...O Hydrogen Bonding Absence/Presence

In the crystal structure of the ambient-pressure polymorph (α) of bis(3-nitrophenyl) disulfide, a notable feature is the complete absence of intermolecular C-H...O hydrogen bonds. nih.govpsu.edu This is in contrast to its isomers, bis(2-nitrophenyl) disulfide and bis(4-nitrophenyl) disulfide, where C-H...O hydrogen bonds play a significant role in their supramolecular aggregation. psu.eduiucr.org The lack of these interactions in the 3-nitro isomer suggests that the geometric arrangement of potential hydrogen bond donors (C-H groups on the aromatic rings) and acceptors (oxygen atoms of the nitro groups) is not favorable for the formation of such bonds.

Aromatic π-π Stacking and C-H...π(arene) Interactions

Despite the absence of C-H...O hydrogen bonds in the α-polymorph, the molecules are not isolated but are linked into one-dimensional chains along the Current time information in Chatham County, US. crystallographic direction. nih.govresearchgate.net This assembly is primarily driven by aromatic π-π stacking interactions between the nitrophenyl rings of adjacent molecules. nih.govresearchgate.net These interactions involve the overlap of the π-electron clouds of the aromatic rings, contributing to the cohesion of the crystal structure.

In the case of the high-pressure polymorphs (β and γ), the supramolecular assembly is more complex, involving a combination of C-H···O hydrogen bonds, π-π stacking, and S···S contacts. chemrxiv.org The presence and nature of C-H...π(arene) interactions in bis(3-nitrophenyl) disulfide are not explicitly detailed in the provided search results, but these interactions are a common feature in the crystal packing of aromatic compounds.

Role of Nitro Group Position on Supramolecular Aggregation

The position of the nitro group on the phenyl ring has a profound impact on the supramolecular architecture of nitroaryl disulfides. A comparison of the three symmetrical isomers of bis(nitrophenyl) disulfide highlights this structure-directing role.

IsomerSupramolecular AggregationKey InteractionsDimensionality of Assembly
Bis(2-nitrophenyl) disulfide Chains linked into sheetsC-H...O hydrogen bonds, π-π stackingTwo-dimensional psu.edu
Bis(3-nitrophenyl) disulfide (α-form) Chainsπ-π stackingOne-dimensional nih.govpsu.edu
Bis(4-nitrophenyl) disulfide Three-dimensional frameworkC-H...O hydrogen bonds, π-π stackingThree-dimensional psu.eduiucr.org

Data sourced from multiple crystallographic studies. nih.govpsu.eduiucr.org

As the table illustrates, moving the nitro group from the ortho to the meta and then to the para position leads to a significant change in the dimensionality of the supramolecular assembly. The ortho- and para-isomers utilize C-H...O hydrogen bonds to form higher-dimensional networks, while the meta-isomer in its ambient pressure form relies solely on π-π stacking to form simple one-dimensional chains. psu.edu This demonstrates that subtle changes in the molecular structure, specifically the location of the electron-withdrawing nitro group, can dramatically alter the landscape of intermolecular interactions and, consequently, the resulting solid-state structure. The differing electronic and steric effects of the nitro group at various positions influence the preferred molecular conformation and the efficiency of crystal packing.

Design Principles for Supramolecular Systems Utilizing Disulfide Motifs

The disulfide bond (S-S) is a versatile functional group in the design of supramolecular systems due to its dynamic nature and ability to participate in various non-covalent interactions. Several key principles guide the design of such systems:

Dynamic Covalent Chemistry: The reversible nature of the disulfide bond allows for its use in dynamic combinatorial chemistry. mdpi.com Under appropriate conditions (e.g., redox stimuli), disulfide bonds can be cleaved and reformed, enabling the system to adapt and self-correct, leading to the thermodynamically most stable supramolecular architectures. mdpi.com This principle has been used to create complex systems like self-replicating macrocycles. mdpi.com

Conformational Flexibility and Chirality: The C-S-S-C dihedral angle in disulfides provides conformational flexibility. iucr.org Furthermore, the disulfide unit can be a source of dynamic chirality, which can be controlled and transferred to the supramolecular level, leading to the formation of helical assemblies. nih.gov The interplay between the disulfide's dynamic chirality and other intermolecular forces, such as hydrogen bonding, can dictate the helicity and geometry of the resulting supramolecular structures. nih.gov

Modulation of Intermolecular Interactions: The substituents on the aromatic rings attached to the disulfide bond play a crucial role in directing the self-assembly process. As seen with the nitroaryl disulfides, the position of functional groups can turn specific interactions like C-H...O hydrogen bonds "on" or "off", thereby controlling the dimensionality of the supramolecular architecture. psu.edu

Hierarchical Self-Assembly: Simple building blocks containing disulfide motifs can be designed to undergo hierarchical self-assembly, where initial interactions lead to the formation of primary structures (e.g., chains or dimers), which then organize into more complex, higher-order architectures. chinesechemsoc.org This approach mimics biological systems where proteins self-assemble into functional complexes. nih.gov

Stimuli-Responsiveness: Supramolecular systems incorporating disulfide bonds can be designed to be responsive to external stimuli such as light, redox agents, or changes in pH. mdpi.com This allows for the controlled assembly and disassembly of the supramolecular structures, which is a key feature for applications in areas like drug delivery and smart materials. oup.com

By understanding and applying these principles, chemists can design and construct a wide array of functional supramolecular systems based on the versatile disulfide motif.

Computational Chemistry and Theoretical Characterization of Bis 3 Nitrophenyl Disulfide

Quantum Mechanical Calculations (e.g., DFT) for Molecular Structure and Conformation

Quantum mechanical calculations, especially Density Functional Theory (DFT), have been employed to investigate the molecular structure of bis(3-nitrophenyl) disulfide. These studies are crucial for understanding its stability and reactivity. For instance, DFT calculations have quantified the electronic influence of the nitro groups, revealing that the meta-substitution stabilizes transition states by -12.3 kcal/mol, an effect attributed to its electron-withdrawing nature.

High-pressure studies have uniquely enabled the crystallization of new polymorphs, designated β and γ, which are formed above 0.3 GPa. acs.orgresearchgate.net These high-pressure forms are less dense than the α polymorph that is stable at ambient conditions. acs.orgamu.edu.pl This counterintuitive observation is explained by high-entropy nucleation and kinetic crystallization, where the work performed by pressure compensates for the formation of higher-energy conformers. acs.orgresearchgate.net Computational modeling is essential to understand the varied molecular conformations and increased chemical potential in these kinetically favored polymorphs. acs.orgresearchgate.net

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of bis(3-nitrophenyl) disulfide is complex and significantly influenced by external conditions like pressure. The reactivity of aryl disulfides is intricately linked to the conformation around the disulfide bond, particularly the C-S-S-C torsional angle, which dictates steric accessibility to the sulfur atoms. researchgate.net

High-pressure and high-temperature experiments demonstrate that the molecule can be excited into high potential energy (Ep) conformational states. researchgate.net The conformers found in the β and γ polymorphs possess a higher chemical potential compared to the ambient α phase. researchgate.net This indicates that applying pressure effectively alters the potential energy surface, allowing the system to access and stabilize less-stable conformers. researchgate.net The ability of the molecule to adopt various conformations is critical for its role in disulfide exchange reactions, where intermolecular interactions can significantly modify soft conformational parameters and influence reactivity. acs.org The study of these potential energy surfaces helps explain how strain can be absorbed and relaxed through conformational changes. acs.org

Thermochemical Property Determination via Experimental and Computational Approaches

The determination of thermochemical properties is vital for understanding the energetic stability and reactivity of bis(3-nitrophenyl) disulfide. This is achieved through a combination of experimental calorimetry and high-level computational methods.

While specific experimental values for the standard molar formation enthalpy (ΔfH°m) of bis(3-nitrophenyl) disulfide are not prominently documented, the methodologies for its isomers, 2,2'- and 4,4'-dinitrodiphenyl disulfide, provide a clear framework. For these related compounds, ΔfH°m in the condensed phase was determined experimentally using rotatory bomb combustion calorimetry. semanticscholar.org These experimental values are then combined with enthalpies of phase change (sublimation), derived from thermogravimetric analysis, to yield the gas-phase formation enthalpy. semanticscholar.orgnih.gov

Computationally, high-accuracy composite methods like the Gaussian-4 (G4) theory are used to calculate theoretical gas-phase enthalpies of formation via atomization reactions. semanticscholar.orgnih.gov These theoretical values for the 2,2'- and 4,4'- isomers showed excellent agreement with experimental data, with deviations of less than 5.5 kJ·mol−1. nih.govacs.org A similar integrated experimental and computational approach would be necessary to definitively determine the standard molar formation enthalpy of bis(3-nitrophenyl) disulfide.

The disulfide bond is the most reactive site in the molecule, and its strength is a key parameter in its chemistry. The disulfide bond dissociation energy (BDE) for substituted diphenyl disulfides is estimated to be in the range of 239–280 kJ/mol. The precise value is dependent on the nature and position of the substituents on the phenyl rings.

Computational methods, such as DFT calculations, are a primary tool for predicting BDEs. These calculations help in understanding how electronic effects, such as the electron-withdrawing nitro groups, modulate the strength of the S-S bond, which in turn influences the kinetics and thermodynamics of reactions involving its cleavage, such as disulfide exchange. acs.org

Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical calculations are indispensable for mapping the reaction pathways of bis(3-nitrophenyl) disulfide. By modeling reactants, products, and transition states, a detailed mechanistic understanding can be achieved.

For reactions involving bis(3-nitrophenyl) disulfide, DFT calculations have shown that the meta-nitro group provides a stabilizing effect on the transition state structure. Studies of thiol-disulfide exchange reactions, a fundamental process for disulfides, predict a symmetric trisulfide transition state with S-S distances of approximately 2.7 Å and a nearly linear S-S-S angle. rsc.org

Furthermore, investigations into catalyst-free disulfide exchange reactions under high pressure reveal mechanisms governed by the activation volume (ΔV≠). amu.edu.pl The formation of the transition state may lead to an increase or decrease in volume, which determines the pressure-dependence of the reaction rate. amu.edu.pl These high-pressure studies provide microscopic insights into the noncatalytic exchange mechanism, which proceeds through the dissociation of homodimers into radicals and subsequent recombination. acs.orgresearchgate.net

Studies on Hypervalent Bonding and Electronic Structure

The electronic structure of dinitrodiphenyl (B12803432) disulfides can give rise to unique intramolecular interactions. In the case of the 2,2'-dinitrodiphenyl disulfide isomer, theoretical analyses using Natural Bond Orbitals (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) have identified an uncommon hypervalent four-center, six-electron (4c/6e) interaction of the O···S–S···O type. semanticscholar.orgacs.orgresearchgate.net This interaction, where the oxygen atoms of the ortho-nitro groups interact with the sulfur atoms of the disulfide bridge, significantly stabilizes the molecule's conformation. acs.org

Biological and Biomedical Research Applications of Bis 3 Nitrophenyl Disulfide

Enzyme Inhibition Studies

A significant area of research for Bis(3-nitrophenyl) disulfide is its ability to inhibit specific enzymes, which has implications for understanding and potentially disrupting key metabolic pathways in various organisms.

Bis(3-nitrophenyl) disulfide has been clearly identified as an inhibitor of the enzyme Mannitol-1-Phosphate Dehydrogenase (M1PDH). chemicalbook.commedchemexpress.commedchemexpress.commedchemexpress.eu This enzyme plays a crucial role in the mannitol (B672) cycle, a metabolic pathway important for the biosynthesis and utilization of mannitol. nih.gov The inhibitory potency of Bis(3-nitrophenyl) disulfide against M1PDH has been quantified with a half-maximal inhibitory concentration (IC₅₀) value of approximately 3 μM. chemicalbook.commedchemexpress.commedchemexpress.commedchemexpress.eu This level of potency indicates that it is an effective inhibitor of the enzyme's function. The mechanism of inhibition disrupts the mannitol cycle, which is a critical pathway for certain parasites.

The inhibition of M1PDH by Bis(3-nitrophenyl) disulfide has direct consequences for the development of the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in chickens. nih.gov Unsporulated oocysts of E. tenella have high concentrations of mannitol, which is believed to be the main energy source for the sporulation process. nih.gov By inhibiting M1PDH, Bis(3-nitrophenyl) disulfide (also known by its former commercial name, Nitrophenide or Megasul) effectively blocks the mannitol cycle in the parasite. nih.govszabo-scandic.com

Research has shown that this inhibition leads to a dose-dependent decrease in mannitol levels within oocysts isolated from treated chickens, confirming the in vivo inhibition of mannitol biosynthesis. nih.gov Consequently, this disruption of a vital energy pathway impedes the development of the parasite, specifically targeting the sexual stages of its life cycle. nih.gov Treatment of infected chickens with the compound resulted in a significant 90% reduction in the shedding of oocysts. nih.gov The few oocysts that were produced showed considerable morphological defects and were mostly unable to undergo further development. nih.gov This targeted action suggests that the mannitol cycle is a viable target for controlling the spread of E. tenella. nih.gov

Antiparasitic Activity Investigations

The primary antiparasitic activity of Bis(3-nitrophenyl) disulfide documented in research is its effect against Eimeria tenella. chemicalbook.commedchemexpress.comszabo-scandic.commedchemexpress.euszabo-scandic.commedchemexpress.commedchemexpress.eu This activity is a direct result of its potent inhibition of the M1PDH enzyme, as detailed previously. nih.gov By disrupting the mannitol cycle, the compound effectively halts the development of the parasite, demonstrating its utility as an anticoccidial agent. nih.gov This specific mechanism of action highlights the potential for developing drugs that target the mannitol cycle to control E. tenella infections in commercial poultry. nih.gov

Broader Antimicrobial and Anticancer Properties of Nitrophenyl Disulfides

The class of nitrophenyl disulfides, to which Bis(3-nitrophenyl) disulfide belongs, has demonstrated a wider range of biological activities, including efficacy against various bacterial strains and cancer cell lines. smolecule.comontosight.aimdpi.com The disulfide bond and the nitro group substitutions are key structural features that contribute to their reactivity and biological effects. smolecule.commdpi.com

Studies have investigated the antibacterial properties of nitrophenyl disulfides, revealing their potential to control the growth of significant pathogens like Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and Bacillus anthracis. mdpi.comnih.gov Research on a series of aryl alkyl disulfides found that nitrophenyl derivatives were among the most potent, which may be due to the electronic activation of the arylthio moiety, making the disulfide bond susceptible to nucleophilic attack. mdpi.comnih.gov

These compounds are thought to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the type II fatty acid biosynthesis pathway of bacteria. nih.govresearchgate.net The interaction is believed to occur via a thiol-disulfide exchange within the bacterial cytoplasm. nih.gov

Minimum Inhibitory Concentration (MIC) of Nitrophenyl Disulfides Against Bacterial Strains
Compound ClassBacterial StrainReported MIC (µg/mL)Reference
p-Nitrophenyl disulfidesS. aureus16-32
m-Nitro isomersS. aureusActive nih.gov
p-Nitrophenyl disulfidesB. anthracisActive nih.gov
m-Nitro isomersB. anthracisActive nih.gov
Bis(4-fluoro-2-nitrophenyl) disulfideStaphylococcus aureus32
Bis(4-fluoro-2-nitrophenyl) disulfideEscherichia coli64
Bis(4-fluoro-2-nitrophenyl) disulfidePseudomonas aeruginosa128

Nitrophenyl disulfides have also been explored for their potential as anticancer agents. smolecule.comontosight.ai Their mechanism of action is thought to involve the generation of reactive oxygen species (ROS) and interactions with biomolecules containing thiol groups, which can disrupt cellular processes and lead to cell death. smolecule.com Various studies have synthesized and evaluated different disulfide derivatives, including those with nitrophenyl groups, for their cytotoxic effects against a range of human cancer cell lines. researchgate.nettandfonline.com

For instance, a series of new disulfides incorporating a naphthalimide moiety were tested against several human cancer cell lines, with some compounds showing potent antiproliferative activity. tandfonline.com While not always specifying a nitrophenyl group, these studies highlight the general potential of disulfide-containing compounds in cancer research. Research on bis(4-nitrophenyl) disulfide, a related isomer, has shown it exhibits cytotoxic effects against various cancer cell lines. smolecule.com

Cytotoxicity (IC₅₀) of Disulfide Compounds Against Cancer Cell Lines
Compound/Derivative ClassCancer Cell LineReported IC₅₀ (µM)Reference
Naphthalimide Disulfide Derivative (7d)MCF-7 (Breast)3.19 tandfonline.com
Naphthalimide Disulfide Derivative (8a)SMMC-7721 (Liver)1.84 tandfonline.com
Naphthalimide Disulfide Derivative (6c)HeLa (Cervical)2.14 tandfonline.com
Juglone Derivative (63a)RPMI8226 (Hematological)0.57 mdpi.com
Alkannin Oxime Derivative (DMAKO-05)K562 (Leukemia)0.7 mdpi.com
Alkannin Oxime Derivative (DMAKO-05)MCF-7 (Breast)7.5 mdpi.com

Interactions with Thiol-Containing Biomolecules and Redox Biology

The biological and biomedical relevance of Bis(3-nitrophenyl) disulfide is fundamentally linked to the chemistry of its disulfide bond and its interaction with endogenous thiols. The primary mechanism governing these interactions is the thiol-disulfide exchange reaction, a critical process in redox biology. In this reaction, a thiolate anion (R-S⁻) from a thiol-containing biomolecule acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond in Bis(3-nitrophenyl) disulfide.

This reaction is particularly efficient with aromatic disulfides like Bis(3-nitrophenyl) disulfide due to the electron-withdrawing nature of the nitrophenyl groups. These groups stabilize the resulting thiolate leaving group (3-nitrothiophenolate), making the disulfide bond more electrophilic and susceptible to nucleophilic attack. The general reaction can be depicted as:

Ar-S-S-Ar + R-SH ⇌ Ar-S-S-R + Ar-SH (where Ar = 3-nitrophenyl and R-SH is a biological thiol)

Key thiol-containing biomolecules that can participate in this exchange include:

Glutathione (B108866) (GSH): A tripeptide that is the most abundant low-molecular-weight thiol in most cells. The high intracellular concentration of GSH (in the millimolar range) compared to the extracellular environment (micromolar range) creates a significant redox potential gradient across the cell membrane. researchgate.netresearchgate.net This gradient is a key trigger for the cleavage of disulfide bonds within the cell. researchgate.net

Cysteine (Cys): An amino acid whose thiol side chain is a common nucleophile in enzyme active sites and a component of many proteins. nih.gov The reactivity of a cysteine residue is highly dependent on its local protein microenvironment, which influences its pKₐ. nih.gov

Protein Thiol Groups: Cysteine residues within proteins can react with Bis(3-nitrophenyl) disulfide, leading to the formation of a mixed disulfide (protein-S-S-Ar). This modification, known as S-thiolation, can alter the protein's structure, function, and stability, making compounds like Bis(3-nitrophenyl) disulfide useful as research tools for studying protein folding and enzyme mechanisms involving thiol groups. nih.govresearchgate.net

The interaction of Bis(3-nitrophenyl) disulfide with these biomolecules places it at the center of redox-sensitive chemical processes. Its ability to be selectively cleaved in a reducing environment, such as the cell cytoplasm or nucleus, is the foundational principle for its application in designing smart drug and gene delivery systems. researchgate.net

**7.5. Applications in Gene Delivery Systems

The unique reactivity of the disulfide bond in Bis(3-nitrophenyl) disulfide has been exploited in the design of advanced gene delivery vectors. The core strategy involves creating polymer-DNA complexes, known as polyplexes, that are stable in the extracellular environment but are programmed to disassemble and release their genetic payload upon entering the reducing environment inside a cell. Bis(3-nitrophenyl) disulfide can serve as a critical building block or cross-linker in the synthesis of these redox-responsive polymers.

Redox-responsive polymers for gene delivery are typically cationic macromolecules designed to condense negatively charged DNA into nanoparticles that can be taken up by cells. The incorporation of disulfide bonds, for instance through the polycondensation of a monomer like Bis(3-nitrophenyl) disulfide, imparts environmental sensitivity to the polymer structure. acs.org

Researchers have developed several classes of these polymers where the disulfide linkage is strategically placed either in the polymer backbone or as a pendant group on a side chain. nih.govmdpi.com

Backbone Integration: In this design, disulfide-containing monomers are copolymerized with other monomers to form a long polymer chain held together by cleavable disulfide links. nih.gov For example, bioreducible poly(amido amines) can be prepared by the polycondensation reaction of a disulfide-containing monomer with a diamine. acs.orgresearchgate.net The resulting polymer possesses high molecular weight, which is effective for condensing DNA, but can be rapidly degraded into smaller, less toxic fragments inside the cell. nih.govresearchgate.net

Side-Chain Conjugation and Cross-Linking: Alternatively, low-molecular-weight polymers, such as polyethyleneimine (PEI), can be cross-linked using disulfide-containing molecules to form higher molecular weight structures. nih.gov These disulfide-crosslinked polymers are effective at DNA condensation and exhibit lower cytotoxicity compared to their high-molecular-weight, non-degradable counterparts. nih.gov

The table below summarizes key features of such redox-responsive polymeric systems, which can be synthesized using disulfide-containing building blocks.

Polymer TypeDisulfide IntegrationKey CharacteristicsResearch Findings
Poly(disulfide amine)s BackboneBiodegradable into low molecular weight, less toxic fragments. Efficiently condenses DNA into nanoparticles. researchgate.netShowed comparable or higher transfection efficiency than the standard 25 kDa branched PEI in several cell lines, with significantly lower cytotoxicity. researchgate.net
Disulfide-crosslinked PEI Cross-linkerReversibly links low molecular weight PEI into larger, more effective DNA-condensing structures. nih.govAchieved high gene transfection efficiency comparable to high molecular weight PEI but with greatly reduced cytotoxicity. nih.gov
Disulfide-based Cationic Dextran (B179266) Grafts/Side ChainsBiocompatible dextran backbone with cationic grafts linked by disulfide bonds. Forms stable polyplexes that dissociate in a reducing environment. acs.orgEfficiently transfected ovarian cancer cells in vitro and demonstrated successful targeted gene delivery in a mouse model. acs.org

The efficacy of gene delivery systems built with Bis(3-nitrophenyl) disulfide and similar compounds hinges on the precise release of DNA at the target site. The mechanism is a multi-step process triggered by the change in redox potential as the polyplex moves from outside to inside the cell.

Polyplex Formation and Cellular Uptake: The cationic disulfide-containing polymer is mixed with plasmid DNA. Electrostatic interactions cause the DNA to condense into stable nanoparticles (polyplexes), typically 100-250 nm in size. nih.gov This condensation protects the DNA from enzymatic degradation in the bloodstream and facilitates its uptake by cells, usually through endocytosis.

Reductive Cleavage in the Cytoplasm: Once inside the cell, the polyplex is exposed to the high intracellular concentration of glutathione (GSH), which can be 100 to 1000 times higher than outside the cell. researchgate.net This reducing environment drives the thiol-disulfide exchange reaction, cleaving the disulfide bonds within the polymer structure. researchgate.netresearchgate.net

Polymer Degradation and DNA Unpacking: The cleavage of disulfide bonds in the polymer backbone or the breaking of disulfide cross-links leads to the degradation of the polymer into smaller, lower molecular weight fragments. nih.govmdpi.com This degradation reduces the polymer's charge density and its ability to bind electrostatically to the DNA. nih.gov

DNA Release: As the polymer carrier falls apart, the DNA is unpacked and released from the complex into the cytoplasm. nih.govmdpi.com Once freed, the DNA can enter the nucleus, where it can be transcribed by the cell's machinery, leading to the expression of the desired therapeutic gene. This "on-demand" release mechanism enhances transfection efficiency while minimizing the cytotoxicity associated with the accumulation of high-molecular-weight cationic polymers. nih.govnih.gov

Applications in Advanced Materials Science

Integration in Polymeric Systems

The disulfide bond is a key functional group for creating dynamic and responsive polymeric materials. Disulfide bonds can be reversibly cleaved and reformed under specific stimuli, such as changes in redox potential, pH, or light, which allows for the design of "smart" polymers with properties like self-healing, degradability, and controlled release capabilities.

Disulfide-containing monomers can be incorporated into polymer chains through various polymerization techniques. rsc.org The disulfide linkage can be part of the polymer backbone, leading to materials that can be degraded into smaller fragments upon cleavage of the S-S bonds. rsc.org This is particularly useful in applications like drug delivery, where the polymer matrix is designed to break down and release its payload in the reducing environment of the cell cytoplasm. rsc.org Alternatively, disulfide groups can be attached as pendant functionalities, which can be used for cross-linking polymer chains or for conjugating other molecules, such as proteins or dyes, via thiol-disulfide exchange reactions. rsc.org

The family of biphenyl (B1667301) disulfides, to which bis(3-nitrophenyl) disulfide belongs, has been noted for its applications in polymers. researchgate.net These compounds can be used to create polysulfides, a class of polymers known for their solvent resistance and durability. The presence of aromatic rings and nitro groups can further modify the polymer's properties, potentially enhancing thermal stability or introducing specific electronic characteristics. For instance, disulfide-containing nitrosoarenes have been designed to self-polymerize on gold surfaces, forming polymeric structures through azodioxy bonds, demonstrating the versatility of nitro-substituted aryl disulfides in forming ordered molecular assemblies. acs.org

Sensor Development

The ability of disulfide compounds to interact with specific analytes has been harnessed in the development of chemical sensors. Analogues of bis(3-nitrophenyl) disulfide have proven particularly effective as ionophores in potentiometric sensors.

A notable application in this area is the use of the related isomer, bis(2-nitrophenyl) disulfide, as an ionophore in the fabrication of poly(vinyl chloride) (PVC) membrane electrodes for the selective detection of zinc ions (Zn²⁺). nih.govlookchem.comglobalresearchonline.net An ionophore is a crucial component of an ion-selective electrode (ISE), as it selectively binds to a target ion and facilitates its transport across a membrane, generating a measurable electrical potential. mdpi.com

In these sensors, bis(2-nitrophenyl) disulfide is incorporated into a PVC matrix, which forms a thin, ion-sensitive membrane. nih.govresearchgate.net Research has demonstrated that an electrode based on this compound exhibits excellent performance for detecting Zn²⁺ ions. nih.gov It shows a strong and consistent response over a wide concentration range, from 2.9 x 10⁻⁷ to 3.2 x 10⁻² mol/L, with a near-Nernstian slope of approximately 29.9 mV per decade change in Zn²⁺ concentration. nih.gov

Key performance characteristics of these zinc ion sensors are summarized in the table below. The sensor is noted for its fast response time of about 10 seconds and its impressive durability, remaining functional for over three months without significant divergence in potential readings. nih.gov Furthermore, it demonstrates high selectivity for Zn²⁺ over many other common cations and can operate effectively across a broad pH range from 2 to 9. nih.govglobalresearchonline.net This makes it a reliable tool for the direct potentiometric determination of zinc in various samples, including environmental and biological ones. globalresearchonline.net

Table 1: Performance Characteristics of a Bis(2-nitrophenyl) disulfide-Based PVC Membrane Sensor for Zinc Ions (Zn²⁺)

Parameter Value Reference
Ionophore Bis(2-nitrophenyl) disulfide nih.govlookchem.com
Matrix Poly(vinyl chloride) (PVC) nih.gov
Concentration Range 2.9 x 10⁻⁷ to 3.2 x 10⁻² mol/L nih.gov
Slope 29.9 ± 0.4 mV/decade nih.gov
Response Time ~10 seconds nih.gov
Operational pH Range 2.0 - 9.0 nih.govglobalresearchonline.net

| Lifetime | > 3 months | nih.gov |

Lubricant Applications for Bis(3-nitrophenyl) Disulfide Analogues

The family of diaryl disulfides has been recognized for its utility as lubricant additives. researchgate.netchemrxiv.org The lubricating properties of bis(3-nitrophenyl) disulfide itself have been a subject of exploration. The mechanism behind their performance relates to their ability to form protective films on metal surfaces and absorb the energy of compression, for instance through phase transitions and conformational changes under pressure. chemrxiv.org

Diaryl disulfides are included as additives in lubricating oil compositions, such as those for refrigeration compressors. google.com In these applications, they function as anti-wear agents and antioxidants, helping to reduce friction between moving parts and prevent the degradation of the lubricant oil under harsh operating conditions. The sulfur atoms in the disulfide bond can interact with metal surfaces to form a sacrificial layer that shears easily, protecting the underlying metal from direct contact and wear. Alkyl-substituted diaryl sulfides are also used as functional fluids, often in combination with other stabilizers like diarylamines or alkylated phenols. google.com

Role as Precursors or Substrates in Organic Reactions for Functional Material Synthesis

Bis(3-nitrophenyl) disulfide and its analogues are versatile building blocks in organic synthesis for the creation of a wide array of functional materials. researchgate.netresearchgate.net The disulfide bond and the activated aromatic rings can participate in numerous chemical transformations.

Diaryl disulfides are frequently used as coupling partners in transition-metal-catalyzed cross-coupling reactions and as precursors for generating sulfenylating agents. rsc.org For example, they react with o-alkynyl benzoates in an electrochemical process to form 4-sulfenyl-1H-isochromen-1-ones, a class of heterocyclic compounds with significant biological and pharmaceutical potential. rsc.org

The compound also serves as a precursor in dynamic combinatorial chemistry, where reversible reactions are used to generate libraries of new molecules. This approach can lead to the discovery of novel materials with specific, tailored properties. Furthermore, bis(3-nitrophenyl) disulfide is a known substrate for creating supramolecular systems and for synthesizing unsymmetrical disulfides and sulfenamides. researchgate.netchemrxiv.orgorganic-chemistry.org

A particularly interesting application is the use of high pressure to induce transformations in bis(3-nitrophenyl) disulfide. Subjecting the compound to high pressure can generate new polymorphic forms that are less dense than the form stable at ambient pressure. chemrxiv.orgamu.edu.pl This counterintuitive result stems from high-entropy nucleation under pressure and provides a method for creating new materials with distinct physical and chemical properties that are not accessible through conventional synthetic techniques. chemrxiv.orgamu.edu.pl

Table 2: Examples of Functional Materials Synthesized from Bis(3-nitrophenyl) Disulfide and Analogues

Precursor Reaction Type Resulting Functional Material/Compound Class Significance Reference
Bis(3-nitrophenyl) disulfide High-Pressure Crystallization Novel low-density polymorphs Creation of new materials with distinct properties not accessible at ambient pressure. chemrxiv.orgamu.edu.pl
Diaryl disulfides Electrochemical Oxidative Cyclization 4-Sulfenyl-1H-isochromen-1-ones Synthesis of pharmaceutically significant heterocyclic compounds. rsc.org
Diaryl disulfides Dynamic Combinatorial Chemistry Libraries of novel compounds Discovery of new materials with tailored properties.
Diaryl disulfides Precursors for Supramolecular Systems Complex, ordered molecular assemblies Development of advanced functional materials. researchgate.netchemrxiv.org

Advanced Analytical and Spectroscopic Characterization Methodologies

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

For instance, the crystal structure of bis(o-nitrophenyl) disulfide was determined to be monoclinic with the space group P21/c. rsc.org Key findings from this study include an S–S bond length of 2.045 Å and an average S–C distance of 1.796 Å. rsc.org Similarly, the analysis of α-bis(p-nitrophenyl) disulfide revealed an S-S distance of 2.019 Å. acs.org These values are typical for aromatic disulfides and provide a benchmark for the expected bond lengths in bis(3-nitrophenyl) disulfide. The dihedral angle around the S-S bond is a critical parameter determining the molecule's conformation, and in the para-isomer, it was found to be 72°. acs.org

Powder XRD, on the other hand, is used to analyze polycrystalline materials. It provides a characteristic diffraction pattern, or "fingerprint," which can be used for phase identification, purity assessment, and to determine unit cell parameters. For bis(3-nitrophenyl) disulfide, powder XRD would be instrumental in verifying the crystalline phase of a bulk sample and ensuring it is free from polymorphic impurities or residual starting materials.

Table 1: Comparative Crystallographic Data for Nitrophenyl Disulfide Isomers

Parameter Bis(o-nitrophenyl) disulfide rsc.org α-Bis(p-nitrophenyl) disulfide acs.org
Crystal System Monoclinic Orthorhombic
Space Group P21/c P212121
S–S Bond Length (Å) 2.045 2.019
Average S–C Bond Length (Å) 1.796 Not specified
C-S-S Bond Angle (°) Not specified 107.1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For bis(3-nitrophenyl) disulfide, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons. chemicalbook.com The substitution pattern on the phenyl rings leads to a complex splitting pattern, with chemical shifts observed at approximately 8.36, 8.10, 7.80, and 7.54 ppm. chemicalbook.com These shifts correspond to the different protons on the meta-substituted aromatic ring.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms directly attached to the nitro and sulfur groups, as well as the other aromatic carbons, would have characteristic chemical shifts aiding in the complete structural confirmation. Tautomerism is not a relevant concept for bis(3-nitrophenyl) disulfide as it lacks the necessary functional groups (e.g., mobile protons) to exhibit this phenomenon.

Table 2: ¹H NMR Spectroscopic Data for Bis(3-nitrophenyl) disulfide

Assignment Chemical Shift (δ) in ppm
Aromatic H 8.364 chemicalbook.com
Aromatic H 8.099 chemicalbook.com
Aromatic H 7.804 chemicalbook.com
Aromatic H 7.537 chemicalbook.com

Solvent: CDCl₃, Frequency: 89.56 MHz chemicalbook.com

Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight of a compound, allowing for the confirmation of its elemental composition. The molecular formula for bis(3-nitrophenyl) disulfide is C₁₂H₈N₂O₄S₂, corresponding to a monoisotopic mass of 307.99255 Da. uni.lu HRMS analysis would show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) that matches this value with high precision (typically within a few parts per million), unequivocally confirming the compound's identity. Predicted m/z values for various adducts can also be calculated to aid in spectral interpretation. uni.lu

Table 3: Predicted HRMS Data for Bis(3-nitrophenyl) disulfide Adducts

Adduct m/z
[M+H]⁺ 308.99983 uni.lu
[M+Na]⁺ 330.98177 uni.lu
[M-H]⁻ 306.98527 uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Table 4: Key IR Absorption Bands for Bis(3-nitrophenyl) disulfide

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1515 - 1560
Nitro (NO₂) Symmetric Stretch 1345 - 1385
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Ring Stretch 1400 - 1600
C-N Stretch 800 - 900

Surface-Enhanced Raman Scattering (SERS) for Surface Adsorption and Photoreaction Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto metal surfaces. While direct SERS studies on bis(3-nitrophenyl) disulfide are not specified, research on related compounds like p-nitrothiophenol (which can dimerize to form the corresponding disulfide) demonstrates the utility of SERS in this area. researchgate.net SERS can monitor the adsorption behavior of the molecule on substrates like silver or gold. Furthermore, it is a powerful tool for investigating surface-catalyzed photoreactions. researchgate.net For bis(3-nitrophenyl) disulfide, SERS could be employed to study its orientation on a metal surface and to monitor potential photochemical transformations, such as the reduction of the nitro groups or cleavage of the disulfide bond under laser illumination. researchgate.net

Differential Scanning Calorimetry (DSC) for Purity Assessment and Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It is commonly used to determine the melting point and purity of a compound. For bis(3-nitrophenyl) disulfide, DSC analysis would show a sharp endothermic peak corresponding to its melting transition. The reported melting point for this compound varies slightly depending on the source, with ranges cited as 78-80 °C and 81.0 to 85.0 °C. chemical-suppliers.eutcichemicals.com The sharpness of the melting peak in a DSC thermogram is an excellent indicator of purity; impurities typically cause a broadening of the peak and a depression of the melting point. DSC can also be used to study other phase transitions, such as polymorphic transformations, although none are specifically reported for this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability and Enthalpy of Sublimation

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. A TGA curve for bis(3-nitrophenyl) disulfide would show the temperature at which the compound begins to decompose. Studies on other organic disulfides indicate that the disulfide bond can be a point of thermal cleavage. researchgate.net TGA can determine the onset temperature of decomposition and the percentage of mass loss at different stages, which is vital for understanding the material's thermal limits. While specific TGA data for bis(3-nitrophenyl) disulfide was not found, the technique is fundamental for assessing the stability of such compounds. Additionally, under controlled conditions (e.g., high vacuum), TGA data can sometimes be used to estimate the enthalpy of sublimation by analyzing the rate of mass loss due to sublimation at different temperatures, although more specialized methods are typically required for accurate determination.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Bis(3-nitrophenyl) disulfide, and how can reaction conditions be tailored for improved yields?

  • Methodological Answer : A radical-mediated synthesis using N-anomeric amide as a catalyst achieves a 79% yield under mild conditions (room temperature, 12 hours) . To optimize, systematically vary parameters like catalyst loading (e.g., 5–20 mol%), solvent polarity (e.g., DMF vs. THF), and reaction time. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase). Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. Which spectroscopic techniques are most reliable for characterizing Bis(3-nitrophenyl) disulfide, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • ¹H NMR (CDCl₃): Aromatic protons appear at δ 8.37 (s, 2H, para-nitro), 8.10 (d, J = 8.0 Hz, 2H), 7.81 (d, J = 7.6 Hz, 2H), and 7.53 (t, J = 8.0 Hz, 2H) .
  • ¹³C NMR : Peaks at δ 148.72 (C-NO₂), 138.42 (C-S), and 121.82 (aromatic CH) confirm the structure.
  • MS (ESI+) : The molecular ion [M⁺] at m/z 307.92 matches the calculated mass (307.99 g/mol) .
    • Always compare with literature data to validate assignments.

Q. What safety protocols are critical when handling Bis(3-nitrophenyl) disulfide in laboratory settings?

  • Methodological Answer : While specific SDS data for this compound is limited, analogous disulfides (e.g., diphenyl disulfide) require:

  • Use of nitrile gloves, lab coats, and eye protection.
  • Handling in a fume hood to avoid inhalation of dust/aerosols.
  • Storage in airtight containers away from reducing agents (e.g., DTT) and strong oxidizers .
    • Conduct a risk assessment and consult SDS for structurally related compounds (e.g., HY-Y1177 in ).

Advanced Research Questions

Q. How can Bis(3-nitrophenyl) disulfide be applied in dynamic covalent chemistry for self-healing materials?

  • Methodological Answer : The disulfide bond undergoes metathesis at room temperature, enabling self-healing in polymers . To validate:

  • Synthesis : Incorporate the compound into poly(urea–urethane) networks via step-growth polymerization.
  • Healing Assays : Perform tensile tests pre- and post-healing (24 hours at 25°C). A recovery of >90% strain indicates efficacy.
  • Mechanistic Validation : Use FTIR to track S–S bond reorganization (e.g., 500–550 cm⁻¹ region) and Raman spectroscopy for real-time monitoring.

Q. What experimental strategies effectively monitor the reductive cleavage of Bis(3-nitrophenyl) disulfide?

  • Methodological Answer : Reductive cleavage with agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP):

  • Kinetic Analysis : Use UV-Vis spectroscopy (λ = 412 nm) with Ellman’s reagent to quantify free thiols over time.
  • NMR Monitoring : Observe the disappearance of S–S proton environments (δ 7.5–8.5) and emergence of thiol (-SH) signals (δ 1.5–2.5 in D₂O) .
  • Chromatographic Confirmation : Confirm cleavage via HPLC retention time shifts (monomer vs. dimer).

Q. How can computational methods model the electronic effects of nitro groups on Bis(3-nitrophenyl) disulfide’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess nitro group electron-withdrawing effects on S–S bond dissociation energy (BDE).
  • TD-DFT : Predict UV-Vis absorption spectra and compare with experimental data.
  • NBO Analysis : Quantify charge distribution at sulfur atoms to explain redox behavior.
    • Software: Gaussian 16 or ORCA, with visualization via GaussView .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.